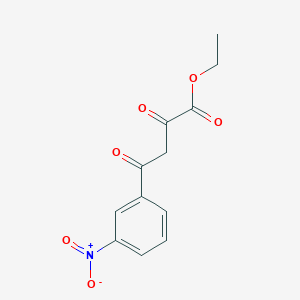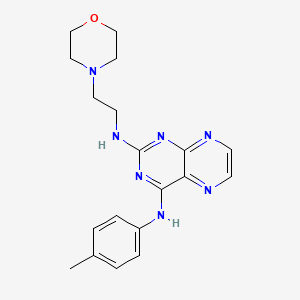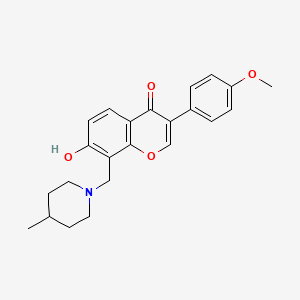![molecular formula C19H21N5O4S B2480185 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-thienylmethyl)acetamide CAS No. 1775336-45-2](/img/structure/B2480185.png)
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-thienylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The specified chemical compound belongs to a class of molecules that feature a complex heterocyclic framework. These molecules often exhibit interesting physical, chemical, and biological properties due to their unique structural motifs. The synthesis and study of such compounds are vital for advancing chemical sciences and exploring potential applications in various fields.
Synthesis Analysis
The synthesis of complex heterocyclic compounds like the one typically involves multi-step reactions that build the molecule's framework progressively. An example includes the synthesis of related pyrimidinone and tetrazolopyrimidine derivatives, where key steps might involve cyclization reactions, nucleophilic substitutions, and condensations to construct the heterocyclic core (Kanno et al., 1991; Sirakanyan et al., 2015).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the molecule's three-dimensional structure, electronic distribution, and functional group orientation, essential for understanding its reactivity and properties (Al-Sanea et al., 2020).
Chemical Reactions and Properties
The reactivity of heterocyclic compounds is influenced by their electronic structure and the presence of functional groups. These molecules participate in various chemical reactions, including electrophilic and nucleophilic substitutions, additions, and ring transformations. The specific reactivity patterns enable the synthesis of novel derivatives and exploration of their chemical behavior (Davoodnia et al., 2007).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as melting points, boiling points, solubility, and crystallinity, are crucial for their characterization and application development. These properties are determined by the molecular structure and can be measured using standard laboratory techniques (Smicius et al., 2002).
Aplicaciones Científicas De Investigación
Oxadiazole Derivatives in Medicinal Chemistry
Oxadiazoles, particularly 1,3,4-oxadiazoles, have been extensively explored for their therapeutic potential across a wide spectrum of biological activities. The unique structural feature of the 1,3,4-oxadiazole ring, present in the compound of interest, facilitates effective binding with various enzymes and receptors due to its capability for numerous weak interactions. This has led to the development of oxadiazole-based derivatives with high therapeutic potency for treating diverse ailments, including anticancer, antifungal, antibacterial, and anti-inflammatory conditions, among others. Such derivatives contribute significantly to medicinal chemistry, offering a foundation for the rational design of more active and less toxic agents (Verma et al., 2019).
Pyrimidine Scaffolds in Pharmaceutical Development
The pyrimidine core structure is pivotal in pharmaceutical and medicinal industries due to its broad synthetic applications and bioavailability. Pyrimidine scaffolds, such as those implied by the structure of the compound , exhibit versatility in drug development. They have been intensively investigated for their applicability in creating lead molecules with enhanced pharmacological profiles. The development of hybrid catalysts for synthesizing pyrimidine derivatives underscores the scaffold's importance in generating novel therapeutic agents (Parmar et al., 2023).
Contribution to Optoelectronic Materials
In addition to medicinal applications, the incorporation of heterocyclic fragments like pyrimidines and oxadiazoles into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These systems, by virtue of their structural components, can be designed for use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent elements. The versatility of the pyrimidine and oxadiazole units in the synthesis of electroluminescent and photoluminescent materials points to the potential use of the subject compound in the development of advanced optoelectronic devices (Lipunova et al., 2018).
Propiedades
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-2-15-21-17(22-28-15)16-13-7-3-4-8-23(13)19(27)24(18(16)26)11-14(25)20-10-12-6-5-9-29-12/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSVTHNNFVSYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride](/img/structure/B2480110.png)
![(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2480111.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2480113.png)

![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)



